Cas no 31482-04-9 (2-(2-Methoxyethoxy)ethanamine oxalate)

2-(2-Methoxyethoxy)ethanamine oxalate 化学的及び物理的性質
名前と識別子
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- 2-(2-Methoxyethoxy)ethanamine oxalate
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- インチ: 1S/C5H13NO2.C2H2O4/c1-7-4-5-8-3-2-6;3-1(4)2(5)6/h2-6H2,1H3;(H,3,4)(H,5,6)
- InChIKey: DHUYDVILPFYCTG-UHFFFAOYSA-N
- ほほえんだ: O(CCN)CCOC.OC(C(=O)O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 113
- トポロジー分子極性表面積: 119
2-(2-Methoxyethoxy)ethanamine oxalate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A449039747-5g |
2-(2-Methoxyethoxy)ethanamine oxalate |
31482-04-9 | 97% | 5g |
$1042.00 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733066-5g |
2-(2-Methoxyethoxy)ethan-1-amine oxalate |
31482-04-9 | 98% | 5g |
¥9702.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733066-1g |
2-(2-Methoxyethoxy)ethan-1-amine oxalate |
31482-04-9 | 98% | 1g |
¥3234.00 | 2024-08-02 |
2-(2-Methoxyethoxy)ethanamine oxalate 関連文献
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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2-(2-Methoxyethoxy)ethanamine oxalateに関する追加情報
2-(2-Methoxyethoxy)ethanamine Oxalate: A Comprehensive Overview
2-(2-Methoxyethoxy)ethanamine oxalate is a compound with the CAS number 31482-04-9, and it has garnered significant attention in various scientific and industrial applications. This compound is a derivative of oxalic acid, which is a dicarboxylic acid, and 2-(2-methoxyethoxy)ethanamine, a primary amine with an ether functional group. The combination of these two moieties results in a compound with unique chemical properties, making it suitable for diverse applications.
The structure of 2-(2-methoxyethoxy)ethanamine oxalate consists of an oxalate ion (C₂O₄²⁻) and the corresponding cation, 2-(2-methoxyethoxy)ethanamine. The presence of the ether group (-OCH₂CH₂O-) in the amine moiety imparts hydrophilic properties to the compound, enhancing its solubility in polar solvents. This feature is particularly advantageous in applications where solubility is critical, such as in pharmaceutical formulations or as a precursor in organic synthesis.
Recent studies have highlighted the potential of oxalic acid derivatives like 2-(2-methoxyethoxy)ethanamine oxalate in the field of drug delivery systems. Researchers have explored its ability to act as a stabilizing agent for sensitive drugs, protecting them from degradation during storage or administration. Additionally, its role as a chelating agent has been investigated, with findings suggesting its potential use in removing heavy metals from contaminated environments.
In terms of synthesis, 2-(2-methoxyethoxy)ethanamine oxalate can be prepared through various methods, including direct neutralization of oxalic acid with 2-(2-methoxyethoxy)ethanamine. This reaction typically occurs in an aqueous medium under controlled pH conditions to ensure complete neutralization and precipitation of the salt. The purity and stability of the resulting compound are influenced by factors such as reaction temperature, pH, and the presence of impurities.
The physical properties of 2-(2-methoxyethoxy)ethanamine oxalate include a melting point of approximately 150°C and a solubility profile that makes it soluble in water and polar organic solvents like ethanol and methanol. These properties are essential for its application in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals.
One area where oxalic acid derivatives have shown promise is in the development of novel materials for energy storage. Recent research has explored the use of oxalic acid derivatives as precursors for carbon materials with high surface area and porosity, which are critical for applications such as supercapacitors and lithium-ion batteries. While specific studies on 2-(2-methoxy ethox y ethyl amine oxalate are limited, its structural similarity to other oxalic acid derivatives suggests potential applicability in this field.
In addition to its chemical applications, oxalic acid derivatives have been studied for their biological activity. For instance, some derivatives have exhibited antimicrobial properties, making them candidates for use in antifungal or antibacterial agents. While there is no direct evidence regarding the biological activity of 2-(2-methyl oxy ethox y ethyl amine oxalate, its structural features suggest that further investigation into its bioactivity could yield valuable insights.
The environmental impact of oxalic acid derivatives, including 3148 04 9, has also been a topic of interest. Studies have examined their biodegradability and toxicity to aquatic organisms. Results indicate that these compounds generally exhibit low toxicity but may require specific conditions for effective biodegradation. As such, their use in industrial processes should be accompanied by proper waste management practices to minimize environmental impact.
In conclusion, oxalic acid derivatives like 3148 04 9 (cas no) continue to be valuable compounds with diverse applications across multiple industries. Their unique chemical properties make them suitable for roles ranging from drug delivery systems to material science innovations. As research progresses, it is likely that new applications will emerge, further solidifying their importance in both academic and industrial settings.
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